molecular formula C12H14N4O B1530921 4(3H)-Quinazolinone, 2-(1-piperazinyl)- CAS No. 22587-11-7

4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Cat. No.: B1530921
CAS No.: 22587-11-7
M. Wt: 230.27 g/mol
InChI Key: VCAPCTRLKCOJHF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Conventions

The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic approach for naming 4(3H)-Quinazolinone, 2-(1-piperazinyl)-. According to the IUPAC conventions, the compound is officially designated as 2-piperazin-1-yl-3H-quinazolin-4-one. This naming convention follows the established rules for heterocyclic nomenclature, where the quinazolinone core structure serves as the parent system and the piperazinyl group is identified as a substituent. The systematic name clearly indicates the position of substitution and the nature of the attached heterocyclic moiety. Alternative IUPAC-acceptable nomenclature includes 2-(piperazin-1-yl)quinazolin-4(3H)-one, which emphasizes the substitution pattern at the 2-position of the quinazolinone ring system.

The systematic nomenclature also reflects the tautomeric nature of the quinazolinone system, where the compound can exist in different forms depending on the position of the hydrogen atom. The designation "4(3H)-quinazolinone" specifically indicates that the hydrogen is located on the nitrogen at position 3, while the carbonyl group occupies position 4. This precise notation is crucial for distinguishing between possible tautomeric forms and ensuring accurate chemical communication. The piperazinyl substituent is systematically named as "1-piperazinyl" to indicate the point of attachment through the nitrogen at position 1 of the piperazine ring.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 4(3H)-Quinazolinone, 2-(1-piperazinyl)- is 22587-11-7, which serves as the primary unique identifier for this compound in chemical databases and literature. This CAS number specifically corresponds to the free base form of the compound with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol. The systematic cataloging of this compound extends beyond the primary CAS number to include various derivative forms and salt preparations.

Identifier Type Value Molecular Formula Molecular Weight (g/mol)
Primary CAS Number 22587-11-7 C₁₂H₁₄N₄O 230.27
Dihydrochloride Salt CAS 1881328-01-3 C₁₂H₁₆Cl₂N₄O 303.18
PubChem CID 135449339 C₁₂H₁₄N₄O 230.27
MDL Number MFCD00869286 C₁₂H₁₄N₄O 230.27

The compound is also assigned specific database identifiers across multiple chemical information systems. The PubChem database assigns the Compound Identifier 135449339 to the free base form. The MDL Information Systems number MFCD00869286 provides an additional unique identifier used in various chemical inventory and database systems. The dihydrochloride salt form, which represents a common pharmaceutical preparation, carries the distinct CAS number 1881328-01-3 and corresponds to the molecular formula C₁₂H₁₆Cl₂N₄O with a molecular weight of 303.18 g/mol.

Additional structural identifiers include the SMILES notation C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2, which provides a linear text representation of the molecular structure. The InChI identifier InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17) offers a standardized international chemical identifier that enables precise structure representation across different software systems. The corresponding InChIKey VCAPCTRLKCOJHF-UHFFFAOYSA-N provides a hashed version of the InChI that facilitates database searching and structure matching.

Structural Relationship to Quinazolinone-Piperazine Hybrid Derivatives

The structural framework of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- represents a fundamental example of quinazolinone-piperazine hybrid derivatives that have gained significant attention in medicinal chemistry research. The compound exemplifies the strategic combination of two pharmacologically important heterocyclic systems, where the quinazolinone core provides a stable aromatic framework with established biological activity, while the piperazine moiety contributes additional pharmacological properties and structural flexibility. This hybrid approach has been extensively explored in drug discovery programs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The quinazolinone core structure consists of a fused benzene-pyrimidine ring system with a carbonyl group at position 4, creating a versatile scaffold for pharmaceutical development. Research has demonstrated that quinazolinone derivatives exhibit diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The specific substitution pattern at position 2 of the quinazolinone ring significantly influences the biological activity and pharmacological profile of the resulting compounds. The incorporation of piperazine substituents at this position has been shown to enhance target selectivity and improve pharmacokinetic properties in many cases.

The piperazine component of the hybrid structure contributes crucial pharmacological characteristics, particularly in terms of central nervous system penetration and receptor binding affinity. Piperazine-containing compounds are well-established in pharmaceutical applications, with numerous approved drugs containing this structural motif. The six-membered saturated ring with two nitrogen atoms provides opportunities for hydrogen bonding interactions and can serve as a linker for additional substituents or pharmacophores. The combination of quinazolinone and piperazine moieties creates a hybrid molecule that can potentially interact with multiple biological targets simultaneously.

Structural analysis reveals that quinazolinone-piperazine hybrids can adopt various conformations depending on the substitution pattern and the specific linkage between the two heterocyclic systems. In the case of 4(3H)-Quinazolinone, 2-(1-piperazinyl)-, the piperazine ring is directly attached to the quinazolinone core through a nitrogen-carbon bond at position 2. This direct attachment allows for conformational flexibility while maintaining the essential pharmacophoric features of both components. The resulting molecular geometry enables the compound to access binding sites on various biological targets, contributing to its broad spectrum of potential therapeutic applications.

Properties

IUPAC Name

2-piperazin-1-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAPCTRLKCOJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177113
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22587-11-7
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method (Based on Priteshkumar et al. 2023)

This method provides a detailed multi-step synthesis route for piperazine-substituted quinazolinone derivatives, including 4(3H)-Quinazolinone, 2-(1-piperazinyl)-:

Step Reaction Description Reagents & Conditions Yield (%) Melting Point (°C) Notes
1 Synthesis of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one React 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one with hydrazine hydrate in ethanol, 5 h reflux 73.8 194-196 Purified by recrystallization
2 Formation of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl) benzamide Stir 3-amino derivative with benzoyl chloride and 10% NaOH at room temp, 3 h 83.8 158-164 Crystallized from ethanol
3 Introduction of piperazine group: N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl) benzamide Reflux piperazine with previous benzamide derivative and K2CO3 in methanol, 5 h 68.0 172-176 Recrystallized for purity
4 Acylation with chloroacetyl chloride to form N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl) benzamide Reflux with chloroacetyl chloride in ethanol with glacial acetic acid, 8 h 62.6 242-246 Purified by recrystallization
5 Final substitution with various anilines to yield substituted derivatives Reflux with anilines in ethanol with acetic acid catalyst, 10 h Variable - Precipitate collected and recrystallized

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

4(3H)-Quinazolinone derivatives have been extensively studied for their broad spectrum of biological activities:

  • Antitumor Activity : Quinazolinones are recognized for their effectiveness as anticancer agents. Compounds such as gefitinib and erlotinib, which are derived from quinazoline structures, have been used in the treatment of non-small cell lung cancer (NSCLC) by inhibiting epidermal growth factor receptor (EGFR) signaling pathways . Recent studies have also shown that novel derivatives exhibit potent antitumor effects against various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain analogs of 4(3H)-quinazolinone synergized with piperacillin-tazobactam, enhancing their bactericidal effects against MRSA . Additionally, quinazolinones have shown antifungal and antiviral properties, making them versatile agents in combating infections .
  • Anti-inflammatory Effects : Research indicates that quinazolinones possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Their action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Synthetic Methodologies

The synthesis of 4(3H)-quinazolinone derivatives typically involves various chemical reactions that enhance yield and specificity:

  • Oxidative Synthesis : A notable method involves the oxidation of quinazoline derivatives using environmentally friendly oxidants. This method not only simplifies the synthesis process but also reduces the environmental impact associated with traditional synthetic routes .
  • Reactions with Piperazine : The incorporation of piperazine into quinazolinone structures has been shown to enhance biological activity. Piperazine derivatives exhibit a range of pharmacological effects, including anxiolytic and antidepressant activities, which complement the properties of quinazolinones .

Case Studies and Research Findings

Several studies have documented the therapeutic efficacy of 4(3H)-quinazolinone derivatives:

  • Study on Antitumor Activity : A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Compounds demonstrated IC50 values indicating potent activity against breast and lung cancer cells, suggesting their potential as lead compounds for drug development .
  • Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of quinazolinone-piperazine hybrids against various bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

ApplicationDescriptionReferences
AntitumorInhibition of cancer cell proliferation; effective against NSCLC.
AntimicrobialEffective against MRSA; synergistic effects with existing antibiotics.
Anti-inflammatoryReduction in pro-inflammatory markers; potential for treating arthritis.
AntiviralActivity against influenza A virus; promising for further antiviral research.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various neurotransmitter pathways, potentially leading to therapeutic effects such as mood stabilization and reduction of anxiety .

Comparison with Similar Compounds

Piperazinyl-Substituted Derivatives

  • Erastin: A closely related analog, 2-[1-[4-[2-(4-chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone, is a ferroptosis inducer that binds voltage-dependent anion channels (VDAC2/3) to trigger oxidative stress-dependent cell death. Its ethoxyphenyl and chlorophenoxy groups contribute to mitochondrial targeting, distinguishing it from the simpler 2-(1-piperazinyl) derivative .
  • WAY-621850: This compound (2-[3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl]-4(3H)-quinazolinone) incorporates a fluorophenyl-piperazinyl group linked via an oxopropyl chain. The fluorine atom enhances metabolic stability, while the extended chain may influence receptor selectivity .

Table 1: Key Piperazinyl-Substituted 4(3H)-Quinazolinones

Compound Substituents Biological Activity Key Mechanism/Findings References
2-(1-piperazinyl) Piperazine at C2 Broad-spectrum Improved solubility and binding
Erastin Ethoxyphenyl, chlorophenoxy acetyl-piperazine Ferroptosis induction VDAC2/3 binding, ROS generation
WAY-621850 Fluorophenyl-piperazinyl-oxopropyl Undisclosed Enhanced metabolic stability

Alkyl/Aryl-Substituted Derivatives

  • 2-Methyl-4(3H)-quinazolinone: Exhibits superior analgesic activity compared to aspirin and indomethacin in murine models. The methyl group reduces steric hindrance, facilitating receptor interactions .

Table 2: Impact of C2 Substituents on Analgesic Activity

Substituent Compound Analgesic Efficacy (vs. Aspirin) Notes References
Methyl 2-Methyl-4(3H)-quinazolinone 1.5× higher Lower steric hindrance
Phenyl 2-Phenyl-4(3H)-quinazolinone 0.8× higher Higher lipophilicity

Heterocyclic and Halogenated Derivatives

  • Triazole-containing derivatives : Compounds like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one leverage triazole’s hydrogen-bonding capacity for enhanced antifungal and antioxidant activities .
  • 7-Chloro-3-substituted quinazolinones (e.g., UR-9825): Halogenation at C7 improves antifungal potency against Candida and Aspergillus spp. by enhancing hydrophobic interactions with fungal enzymes .

Table 3: Heterocyclic/Halogenated Derivatives

Substituent Example Compound Activity Key Finding References
Triazole 2-(Triazolylmethoxy)phenyl Antifungal, antioxidant Synergistic H-bond interactions
7-Cl UR-9825 Antifungal (vs. fluconazole) Enhanced enzyme binding

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those substituted with piperazine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 4(3H)-quinazolinone, 2-(1-piperazinyl)-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 4(3H)-quinazolinone, 2-(1-piperazinyl)- can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This compound is synthesized through various methods involving the reaction of anthranilic acid derivatives with piperazine and other reagents under controlled conditions. The stability of the quinazolinone ring system allows for the introduction of various substituents that can enhance biological activity.

Antibacterial Activity

Numerous studies have documented the antibacterial properties of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives exhibited synergistic effects when combined with piperacillin-tazobactam, enhancing their bactericidal activity against MRSA infections .

Anticancer Properties

Quinazolinones have been explored for their potential anticancer effects. They exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) . The compound's ability to target multiple pathways in cancer cells makes it a promising candidate for further development.

Anti-inflammatory Effects

Research indicates that 4(3H)-quinazolinone derivatives possess anti-inflammatory properties. In vivo studies demonstrated that these compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents . The structure-activity relationship suggests that specific substitutions at the 2 and 3 positions of the quinazolinone nucleus enhance this activity.

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has also been investigated. Certain derivatives have been shown to bind to AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. This binding activity correlates with a reduction in seizure frequency in experimental models .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-quinazolinone derivatives is significantly influenced by their chemical structure. The following table summarizes key findings from SAR studies:

Substituent Biological Activity Comments
Piperazine moietyEnhanced antibacterial activitySynergistic effects with beta-lactams against MRSA
Hydroxyl groupsIncreased antioxidant propertiesEssential for metal-chelating and radical scavenging
Aryl substitutionsVaried anticancer efficacyModifications at the 2-position improve cytotoxicity
Alkyl groupsImproved CNS activitySpecific groups enhance binding to neurotransmitter receptors

Case Studies

  • Antibacterial Study : A series of quinazolinone derivatives were tested against MRSA, revealing that compounds with a piperazine substitution showed enhanced efficacy compared to non-substituted analogs. In vitro assays indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics alone .
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model, several 4(3H)-quinazolinone derivatives demonstrated a dose-dependent reduction in inflammation, with some compounds achieving over 50% inhibition compared to control groups .
  • Anticonvulsant Activity : A study evaluated various quinazolinone derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds with specific substitutions exhibited significant protective effects against seizures, highlighting their potential as novel anticonvulsants .

Q & A

Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how do substitution patterns influence the synthesis?

  • Answer: Synthesis of 4(3H)-quinazolinones is categorized into three substitution patterns:
  • 2-Substituted derivatives: Achieved via alkylation or arylation at the C2 position using reagents like ethyl chloroacetate (e.g., 86% yield for 3-(ethoxycarbonylmethyl)-4-quinazolinone via reflux with K₂CO₃) .
  • 3-Substituted derivatives: Formed by introducing substituents at the N3 position through alkylation or condensation with amines .
  • 2,3-Disubstituted derivatives: Require sequential substitution steps, often involving multi-component reactions .
    Key factors: Reactivity of the quinazolinone core and steric/electronic effects of substituents.

Q. What physicochemical properties of 2-(1-piperazinyl)-4(3H)-quinazolinone derivatives are critical for biological activity?

  • Answer:
  • Solubility: Derivatives like Erastin (a 2-piperazinyl-substituted compound) show DMSO solubility (5 mg/mL), critical for in vitro studies .
  • Stability: Storage at -20°C ensures stability for up to one year .
  • pKa: Predicted pKa values (~5.54) influence ionization and membrane permeability .
    Structural relevance: The piperazinyl group enhances binding to biological targets (e.g., VDAC2 in ferroptosis) .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

  • Answer: These compounds exhibit diverse activities:
  • Anticancer: Erastin induces ferroptosis via mitochondrial VDAC2 binding and ROS generation, selectively targeting RAS-mutant cells .
  • Antimicrobial: 4(3H)-quinazolinones show antibacterial activity against Staphylococcus aureus (e.g., compound 27 with MIC ≤1 µg/mL) .
  • Neurological: Derivatives like 5b and 5d inhibit acetylcholinesterase (IC₅₀ <10 µM), comparable to donepezil .

Advanced Research Questions

Q. How can structural modifications of the 2-(1-piperazinyl) group enhance target specificity in anticancer studies?

  • Answer:
  • Piperazine functionalization: Introducing electron-withdrawing groups (e.g., chloro-substitution) improves binding to VDAC2, as seen in Erastin’s selectivity for RAS-mutant cells .
  • SAR studies: Systematic substitution at the piperazine N4 position (e.g., with acetyl or phenoxy groups) modulates ROS induction efficacy .
    Experimental validation: In vivo studies in SCID mice show tumor growth inhibition (e.g., 50% reduction in HT-29 xenografts with Erastin) .

Q. What experimental challenges arise in reconciling contradictory data on synthesis yields for 4(3H)-quinazolinones?

  • Answer: Discrepancies in yields (e.g., 82–96% for similar routes) stem from:
  • Reaction conditions: Temperature (150–180°C) and solvent (e.g., CH₂Cl₂ vs. ethanol-water mixtures) impact cyclization efficiency .
  • Purification methods: Recrystallization solvents (e.g., ethanol-water) affect purity and yield .
    Example: A P₂O₅-mediated synthesis at 180°C achieved 82% yield for 2-methyl-4(3H)-quinazolinone, while milder conditions (150°C) reduced yields .

Q. How can computational methods guide the design of 4(3H)-quinazolinone derivatives with improved pharmacokinetics?

  • Answer:
  • In silico screening: Molecular docking (e.g., penicillin-binding protein targets) identified lead compounds with low clearance (e.g., compound 27: Cl = 0.2 L/h/kg) and oral bioavailability (F = 45%) .
  • ADMET prediction: LogP values <3 and polar surface area <90 Ų optimize blood-brain barrier penetration for neurological applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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